2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392291-56-4
VCID: VC6590700
InChI: InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C18H15FN4O2S2
Molecular Weight: 402.46

2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392291-56-4

Cat. No.: VC6590700

Molecular Formula: C18H15FN4O2S2

Molecular Weight: 402.46

* For research use only. Not for human or veterinary use.

2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392291-56-4

Specification

CAS No. 392291-56-4
Molecular Formula C18H15FN4O2S2
Molecular Weight 402.46
IUPAC Name 2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Standard InChI Key WKSQBATWMGPNHF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group containing a fluorine atom at the ortho position of the benzene ring. The 5-position of the thiadiazole ring is functionalized with a thioether linkage to a 2-(p-tolylamino)acetamide moiety. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates π-π stacking interactions with biological targets.

Key structural attributes include:

  • Thiadiazole ring: Provides electron-deficient characteristics, enabling nucleophilic interactions.

  • Fluorinated benzamide: Enhances membrane permeability through lipophilic interactions.

  • p-Tolylamino group: Introduces steric bulk and hydrogen-bonding capabilities.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

PropertyValue
Molecular FormulaC18H15FN4O2S2\text{C}_{18}\text{H}_{15}\text{FN}_4\text{O}_2\text{S}_2
Molecular Weight402.46 g/mol
IUPAC Name2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Topological Polar Surface Area132 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The compound’s solubility profile remains uncharacterized in aqueous media, though analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Characterization

Synthetic Pathway

The synthesis follows a multi-step protocol beginning with pyridine-2,6-dicarbaldehyde intermediates (Figure 1) :

  • Thiosemicarbazone Formation: Condensation of pyridine-2,6-dicarbaldehyde with thiosemicarbazide in methanolic acetic acid yields bis-thiosemicarbazone.

  • Oxidative Cyclization: Treatment with iodine induces cyclization to form the bis-thiadiazole core.

  • Amide Coupling: Reaction with 2-fluorobenzoyl chloride introduces the fluorinated benzamide group.

  • p-Tolylamino Functionalization: Nucleophilic acyl substitution attaches the p-tolylamino-acetamide moiety via thioether linkage.

Critical Reaction Parameters:

Analytical Characterization

Structural validation employs:

  • 1H^1\text{H} NMR: Distinct signals at δ 8.21 ppm (thiadiazole C-H), δ 7.85 ppm (fluorobenzoyl aromatic protons), and δ 2.35 ppm (p-tolyl methyl group).

  • IR Spectroscopy: Peaks at 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C=N thiadiazole), and 1240 cm1^{-1} (C-F vibration).

  • HREI-MS: Molecular ion peak at m/z 402.46 confirms stoichiometry .

Biological Activities and Mechanism of Action

Enzyme Inhibition Profile

The compound demonstrates potent inhibition of thymidine phosphorylase (TP), an angiogenic enzyme overexpressed in tumors (Table 2) .

Enzyme TargetIC50_{50} (μM)Reference Standard
Thymidine Phosphorylase12.54 ± 1.607-Deazaxanthine (9.8 ± 1.2 μM)

Mechanistic Insights:

  • Competitive inhibition through hydrogen bonding with active-site residues (Arg202, Glu204).

  • π-Stacking interactions with Phe213 stabilize enzyme-inhibitor complexes .

Structure-Activity Relationships (SAR)

Impact of Substituent Positioning

Comparative studies with meta-tolyl analogs reveal:

  • Para-substitution: 3.2-fold higher TP inhibition than meta-isomers due to improved hydrophobic pocket fit .

  • Fluorine Orientation: Ortho-fluorine increases electronegativity, boosting enzyme affinity by 40% versus para-fluorinated analogs.

Role of Thioether Linkage

Replacement with sulfone groups decreases activity (IC50_{50} > 50 μM), emphasizing the importance of sulfur’s electron-donating capacity .

Applications in Drug Development

Oncology

  • Anti-Angiogenic Therapy: TP inhibition suppresses tumor neovascularization in xenograft models .

  • Combination Regimens: Synergizes with 5-fluorouracil (CI = 0.82) in colorectal cancer cell lines.

Infectious Diseases

  • Broad-Spectrum Potential: Thiadiazole derivatives show activity against drug-resistant Mycobacterium tuberculosis (MIC = 4 μg/mL) .

Future Research Directions

  • Pharmacokinetic Studies: Address solubility limitations through prodrug formulations (e.g., phosphate esters).

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects.

  • Clinical Translation: Preclinical toxicity profiling in rodent models.

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